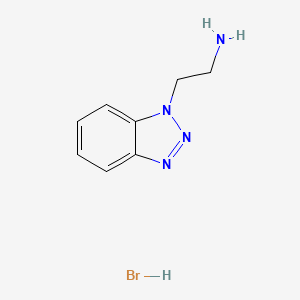

2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

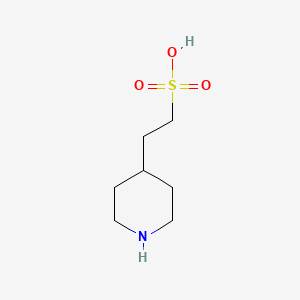

2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine hydrobromide is a chemical compound with the CAS Number: 1185439-82-0 . It has a molecular weight of 243.11 . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C8H10N4.BrH/c9-5-6-12-8-4-2-1-3-7 (8)10-11-12;/h1-4H,5-6,9H2;1H . The linear formula of this compound is C8 H10 N4 . Br H .Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 243.11 . The Inchi Code representing its molecular structure is 1S/C8H10N4.BrH/c9-5-6-12-8-4-2-1-3-7 (8)10-11-12;/h1-4H,5-6,9H2;1H .Applications De Recherche Scientifique

Corrosion Inhibition

2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine hydrobromide has been explored as a corrosion inhibitor. Dahiya et al. (2016) investigated eco-friendly compounds, including 1-Hydroxy 1,2,3-benzotriazole (HOBt), for controlling corrosion of mild steel in acidic medium. Their findings indicated that these compounds are effective corrosion inhibitors, particularly in hydrochloric acid solutions (Dahiya, Lata, Kumar, & Yadav, 2016).

DNA Binding and Nuclease Activity

The compound's derivatives have been studied for DNA binding and nuclease activities. Kumar et al. (2012) synthesized Cu(II) complexes of tridentate ligands, including derivatives of 2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine, and assessed their DNA binding propensity and nuclease activity. These complexes demonstrated significant binding affinity and induced structural changes in DNA (Kumar, Gorai, Santra, Mondal, & Manna, 2012).

Synthesis and Antimicrobial Activity

In the field of medicinal chemistry, derivatives of 2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine have been synthesized and evaluated for antimicrobial and antifungal activities. Pejchal et al. (2015) developed novel compounds from this derivative, which showed comparable or better antibacterial and antifungal efficacy than some standard medications (Pejchal, Pejchalová, & Růžičková, 2015).

Molecular Interactions and Solvent Influence

The influence of temperature and solvents on the molecular interactions of derivatives of 2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine has been a subject of research. Godhani et al. (2019) examined the thermo-acoustical parameters of these derivatives, revealing insights into how solvent and structural modifications affect their thermodynamic properties (Godhani, Mulani, & Mehta, 2019).

Safety and Hazards

Propriétés

IUPAC Name |

2-(benzotriazol-1-yl)ethanamine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4.BrH/c9-5-6-12-8-4-2-1-3-7(8)10-11-12;/h1-4H,5-6,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALFZIAXIQISHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CCN.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[Cyclobutyl(phenyl)methyl]oxirane-2-carboxamide](/img/structure/B2374858.png)

![[(Z)-[(4-chlorophenyl)-[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]amino] 3,4-dichlorobenzoate](/img/structure/B2374860.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2374862.png)

![3,6-dichloro-N-[4-chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2374863.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2374866.png)

![6-ethyl 3-methyl 2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2374868.png)

![(E)-3-(benzo[d]thiazol-2-yl)-N-(4-methoxybenzylidene)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B2374872.png)

![N-[(4-methylphenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2374873.png)

![3-(2-methoxyphenyl)-9-(p-tolyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2374876.png)

![6-(Trifluoromethyl)-2-[5-(trifluoromethyl)thiophen-3-yl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2374877.png)